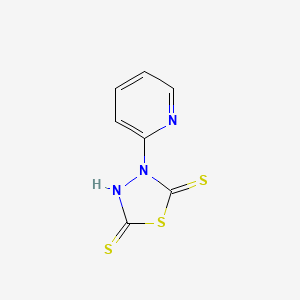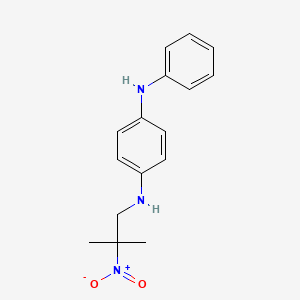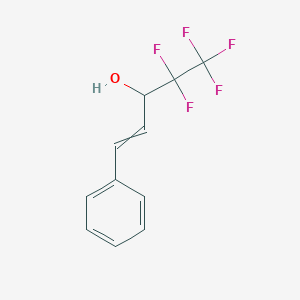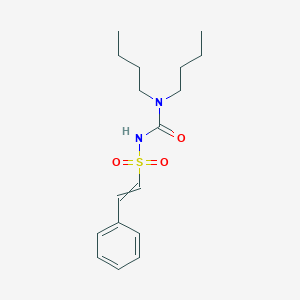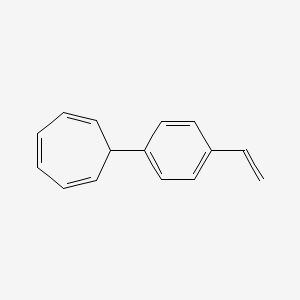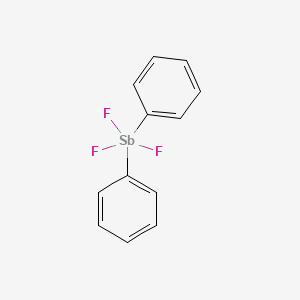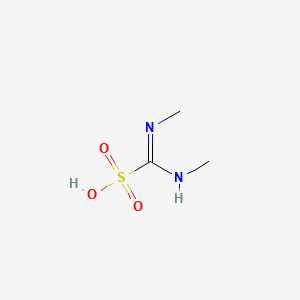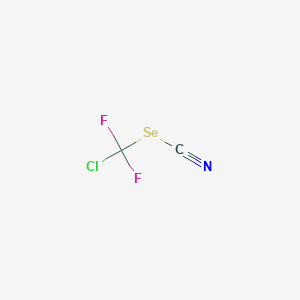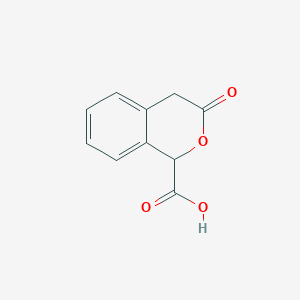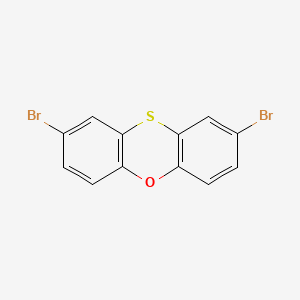
Phenoxathiin, 2,8-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxathiin, 2,8-dibromo- is a brominated derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure. Phenoxathiin itself is known for its applications in the production of polyamides and polyimides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-dibromo- typically involves the bromination of phenoxathiin. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of phenoxathiin, 2,8-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Phenoxathiin, 2,8-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the phenoxathiin ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products:
- Substituted phenoxathiin derivatives
- Phenoxathiin sulfoxides and sulfones
- Biaryl compounds from coupling reactions
Wissenschaftliche Forschungsanwendungen
Phenoxathiin, 2,8-dibromo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as polyamides and polyimides, which have applications in electronics and aerospace
Wirkmechanismus
The mechanism of action of phenoxathiin, 2,8-dibromo- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance its binding affinity and specificity towards these targets. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Phenoxathiin, 2,8-dibromo- can be compared with other brominated phenoxathiin derivatives and similar heterocyclic compounds:
Phenoxathiin: The parent compound without bromine atoms, used in similar applications but with different reactivity.
Phenothiazine: A structurally related compound with nitrogen instead of oxygen, known for its use in antipsychotic drugs.
Dibenzothiophene: Another sulfur-containing heterocycle, used in the synthesis of organic semiconductors .
Phenoxathiin, 2,8-dibromo- stands out due to its enhanced reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
56348-81-3 |
|---|---|
Molekularformel |
C12H6Br2OS |
Molekulargewicht |
358.05 g/mol |
IUPAC-Name |
2,8-dibromophenoxathiine |
InChI |
InChI=1S/C12H6Br2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
InChI-Schlüssel |
MZLATBKNUQSUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC3=C(O2)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


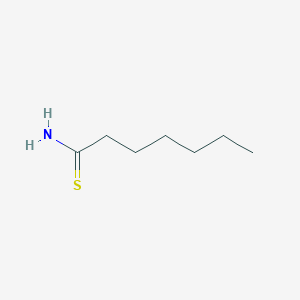
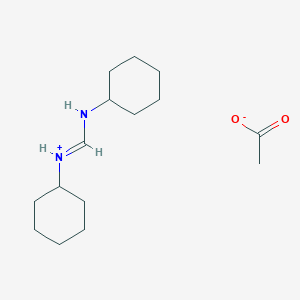
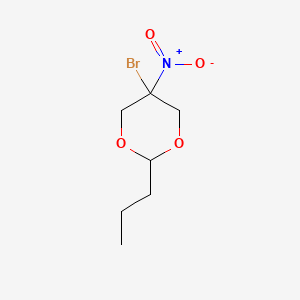
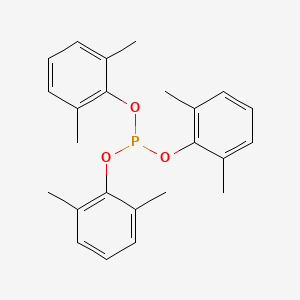
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
